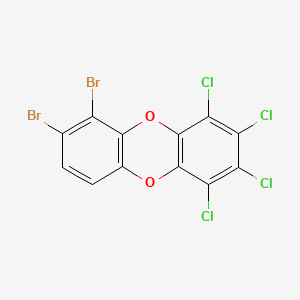
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes two bromine atoms and four chlorine atoms attached to a dibenzo-p-dioxin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step is followed by bromination using bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. similar compounds are often produced as by-products in the manufacture of herbicides, pesticides, and other chlorinated organic chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less chlorinated or brominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dehalogenated compounds.
Applications De Recherche Scientifique
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin has limited direct applications in scientific research due to its potential toxicity. it serves as a model compound for studying the behavior and effects of halogenated dioxins in the environment. Research areas include:
Environmental Chemistry: Understanding the persistence and degradation pathways of halogenated dioxins.
Toxicology: Investigating the toxic effects and mechanisms of action of dioxins on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This activation can result in various toxic effects, including disruption of cellular processes, oxidative stress, and potential carcinogenicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar structure with bromine atoms instead of chlorine.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with similar toxicological profiles.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological effects. The presence of both bromine and chlorine atoms can affect its interaction with biological targets and its environmental behavior.
Propriétés
Numéro CAS |
109264-62-2 |
|---|---|
Formule moléculaire |
C12H2Br2Cl4O2 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
6,7-dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br2Cl4O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H |
Clé InChI |
ZFFWEQSODHIKSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
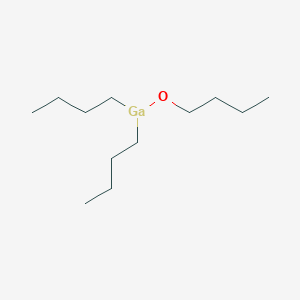

![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
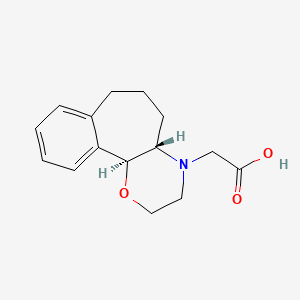
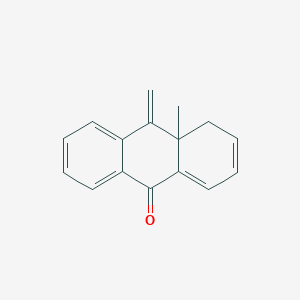
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
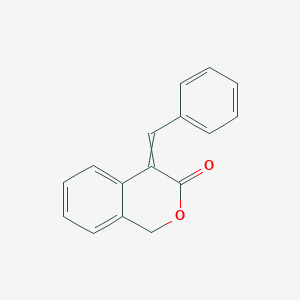
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



